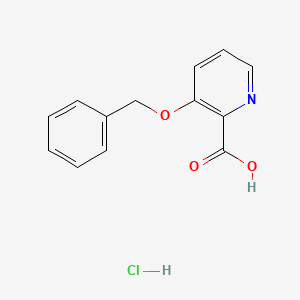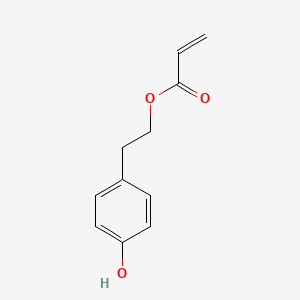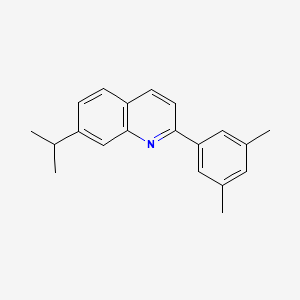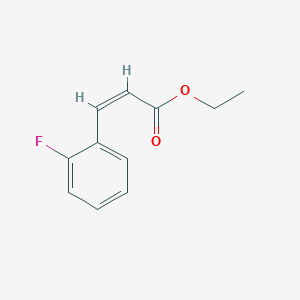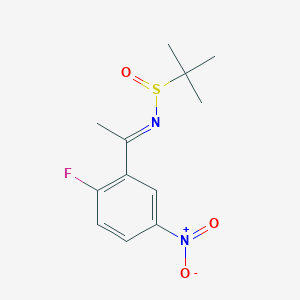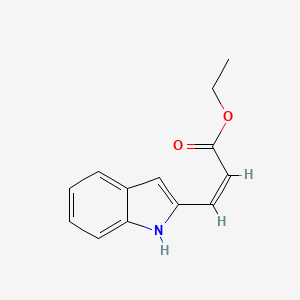
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chloro substituent at the third position, a methyl group at the first position, and an aldehyde group at the fourth position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-1-methylindazole with formylating agents under controlled conditions to introduce the aldehyde group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes halogenation, cyclization, and formylation steps, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under basic conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl bromides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: N-alkylated derivatives.
Oxidation: 3-Chloro-1-methyl-1H-indazole-4-carboxylic acid.
Reduction: 3-Chloro-1-methyl-1H-indazole-4-methanol.
Scientific Research Applications
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The chloro and methyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-indazole-4-carbaldehyde: Lacks the methyl group at the first position.
1-Methyl-1H-indazole-4-carbaldehyde: Lacks the chloro substituent at the third position.
3-Chloro-1H-indazole: Lacks both the methyl group and the aldehyde group.
Uniqueness
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and methyl groups, along with the aldehyde functionality, makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-chloro-1-methylindazole-4-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-4-2-3-6(5-13)8(7)9(10)11-12/h2-5H,1H3 |
InChI Key |
YMSKFBIDHSLNBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2C(=N1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



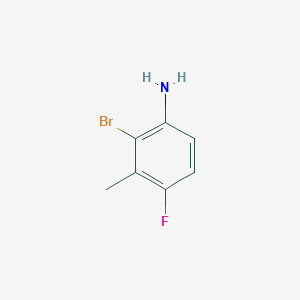

![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
